molecular formula C96H69NO50 B14113735 Berberine tannate

Berberine tannate

Cat. No.: B14113735
M. Wt: 2036.5 g/mol
InChI Key: ASLOQCPXFXCORP-HBNMXAOGSA-M
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Description

Berberine tannate is a compound formed by the combination of berberine, a natural isoquinoline alkaloid, and tannic acid. Berberine is known for its vibrant yellow color and is extracted from various plants such as Berberis aristata, Berberis vulgaris, and Coptis chinensis . Tannic acid, on the other hand, is a polyphenolic compound found in various plants. The combination of these two compounds results in this compound, which exhibits enhanced bioavailability and stability compared to berberine alone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of berberine tannate involves the reaction of berberine hydrochloride with tannic acid. A typical method includes dissolving berberine hydrochloride in purified water, adding an antioxidant such as sodium pyrosulfite, and then neutralizing the solution with sodium carbonate. Tannic acid is then added to the solution, resulting in the precipitation of this compound .

Industrial Production Methods: In industrial settings, the production process is optimized to reduce impurities and increase yield. This involves controlling the reaction temperature, using nitrogen to blow through the reaction system, and adding antioxidants like vitamin C to minimize the formation of unknown impurities .

Chemical Reactions Analysis

Types of Reactions: Berberine tannate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Berberine tannate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of berberine tannate involves its interaction with various cellular enzymes and signaling pathways. It primarily works by activating AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. This activation leads to improved insulin sensitivity, reduced lipid synthesis, and enhanced glucose uptake . This compound also influences other pathways, including the nuclear factor κB (NF-κB) pathway, which is involved in inflammation, and the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its enhanced bioavailability and stability, making it more effective in various therapeutic applications. Its combination with tannic acid also reduces the bitterness of berberine, making it more palatable for oral administration .

Properties

Molecular Formula

C96H69NO50

Molecular Weight

2036.5 g/mol

IUPAC Name

4-[2,3-dihydroxy-5-[(2R,3R,4S,5R,6S)-4,5,6-tris[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]-2-[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxymethyl]oxan-3-yl]oxycarbonylphenoxy]carbonyl-2,6-dihydroxyphenolate;16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene

InChI

InChI=1S/C76H52O46.C20H18NO4/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h1-20,52,63-65,76-101H,21H2;3-4,7-10H,5-6,11H2,1-2H3/q;+1/p-1/t52-,63-,64+,65-,76+;/m1./s1

InChI Key

ASLOQCPXFXCORP-HBNMXAOGSA-M

Isomeric SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)[O-])O)O)O

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)[O-])O)O)O

Origin of Product

United States

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